molecular formula C8H7ClFNO B14814576 5-Chloro-3-cyclopropoxy-2-fluoropyridine

5-Chloro-3-cyclopropoxy-2-fluoropyridine

Cat. No.: B14814576
M. Wt: 187.60 g/mol
InChI Key: QPBOLRMVJZJYFX-UHFFFAOYSA-N
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Description

5-Chloro-3-cyclopropoxy-2-fluoropyridine is a heterocyclic compound that contains a pyridine ring substituted with chlorine, cyclopropoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-cyclopropoxy-2-fluoropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable pyridine derivative. For example, starting with 3-hydroxy-2-fluoropyridine, the hydroxyl group can be replaced with a cyclopropoxy group using cyclopropyl bromide in the presence of a base such as potassium carbonate. Subsequently, the fluorine atom can be introduced via a halogen exchange reaction using a fluorinating agent like cesium fluoride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-cyclopropoxy-2-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

5-Chloro-3-cyclopropoxy-2-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of electron-withdrawing groups like chlorine and fluorine enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoropyridine
  • 3,4-Difluoropyridine
  • 2,5-Difluoropyridine

Uniqueness

5-Chloro-3-cyclopropoxy-2-fluoropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

5-chloro-3-cyclopropyloxy-2-fluoropyridine

InChI

InChI=1S/C8H7ClFNO/c9-5-3-7(8(10)11-4-5)12-6-1-2-6/h3-4,6H,1-2H2

InChI Key

QPBOLRMVJZJYFX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)Cl)F

Origin of Product

United States

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